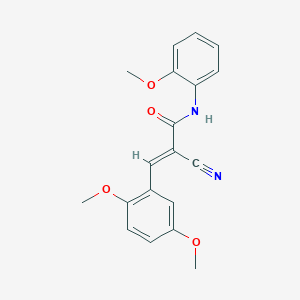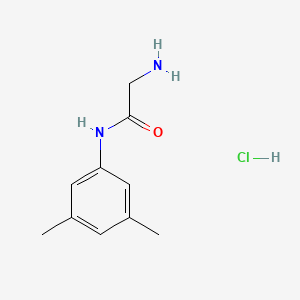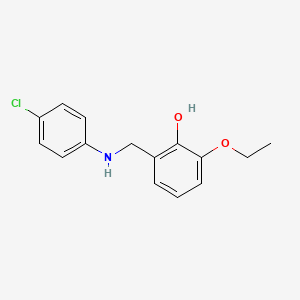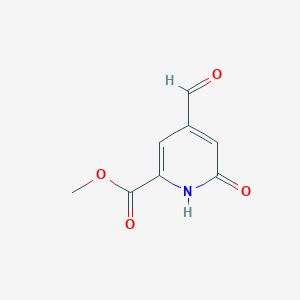
Methyl 4-formyl-6-hydroxypyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-formyl-6-hydroxypyridine-2-carboxylate is an organic compound belonging to the pyridinecarboxylate family It is characterized by a pyridine ring substituted with a formyl group at the 4-position, a hydroxyl group at the 6-position, and a carboxylate ester at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-6-hydroxypyridine-2-carboxylate can be achieved through several methods. One common approach involves the formylation of 6-hydroxypyridine-2-carboxylate using formylating agents such as formic acid or formamide under acidic conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the formyl group is introduced at the 4-position of the pyridine ring.
Another method involves the oxidation of 4-methyl-6-hydroxypyridine-2-carboxylate using oxidizing agents such as potassium permanganate or chromium trioxide. This oxidation process converts the methyl group at the 4-position to a formyl group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-6-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group at the 6-position can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: 4-carboxy-6-hydroxypyridine-2-carboxylate.
Reduction: 4-hydroxymethyl-6-hydroxypyridine-2-carboxylate.
Substitution: Various substituted pyridinecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-formyl-6-hydroxypyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of pyridine-containing compounds is beneficial.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-6-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The hydroxyl and carboxylate groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-formyl-2-pyridinecarboxylate: Similar structure but with the formyl group at the 6-position instead of the 4-position.
Methyl 2-ethyl-6-hydroxypyridine-4-carboxylate: Contains an ethyl group at the 2-position instead of a formyl group at the 4-position.
Methyl 2-chloropyridine-4-carboxylate: Contains a chlorine atom at the 2-position instead of a hydroxyl group at the 6-position.
Uniqueness
Methyl 4-formyl-6-hydroxypyridine-2-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
methyl 4-formyl-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-2-5(4-10)3-7(11)9-6/h2-4H,1H3,(H,9,11) |
InChI Key |
IRTPRFXOXUNQJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=O)N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Dibenzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14858642.png)
![Methyl 6-acetyl-4-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14858645.png)
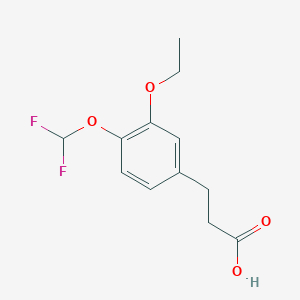
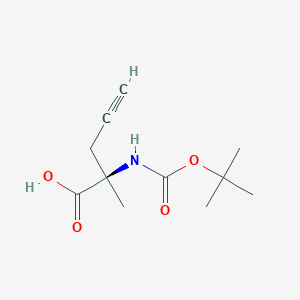

![(2-[(1-Benzylpiperidin-4-YL)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14858676.png)
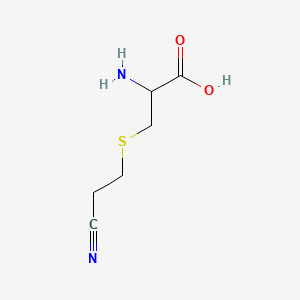
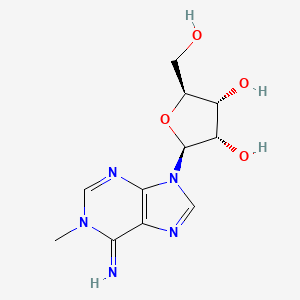

![2-{[(3-Chlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B14858696.png)
